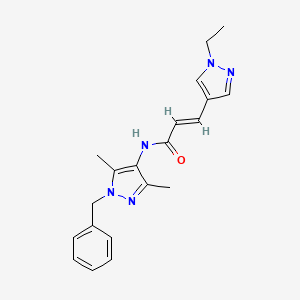![molecular formula C11H14N2O6S B14930372 2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14930372.png)
2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID is an organic compound characterized by its complex structure, which includes methoxy groups, a benzoic acid moiety, and a hydrazono functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of methoxy groups, formation of the benzoic acid core, and the addition of the hydrazono functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the hydrazono group to corresponding amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can introduce various functional groups.
Scientific Research Applications
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with biological macromolecules, leading to modulation of their activity. This compound may also interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-DIMETHOXY-6-{(Z)-[(2-METHYLBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID
- 2,3-DIMETHOXY-6-{(Z)-[(METHYLCARBAMOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID
- 2,3-DIMETHOXY-6-[(E)-{[2-(1-NAPHTHYLAMINO)PROPANOL]HYDRAZONO}METHYL]BENZOIC ACID
Uniqueness
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID is unique due to its specific structural features, such as the presence of methoxy groups and the (E)-configuration of the hydrazono group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H14N2O6S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[(E)-(methylsulfonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-18-8-5-4-7(6-12-13-20(3,16)17)9(11(14)15)10(8)19-2/h4-6,13H,1-3H3,(H,14,15)/b12-6+ |
InChI Key |
BWDSRNXEPWIOST-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NS(=O)(=O)C)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNS(=O)(=O)C)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14930294.png)


![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14930337.png)
![{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid](/img/structure/B14930348.png)
![6-(1,5-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930356.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B14930364.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)

![(4Z)-2-(4-methyl-3-nitrophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14930380.png)
